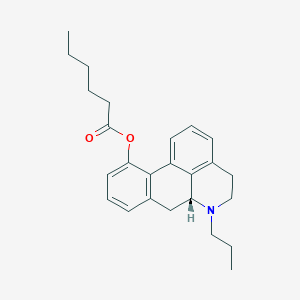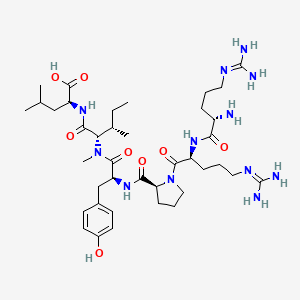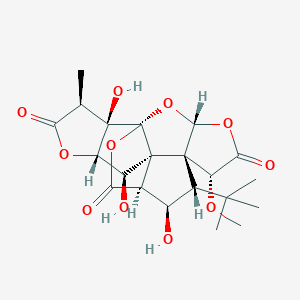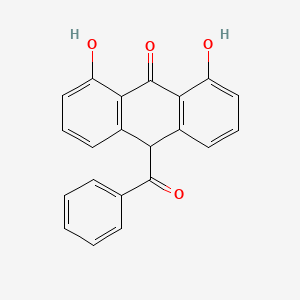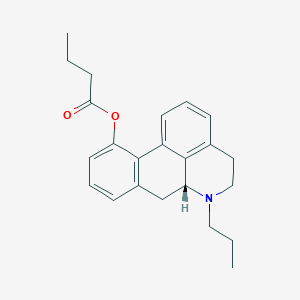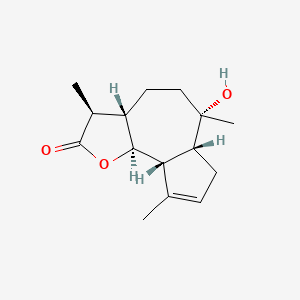
1H-Purine-2,6-dione, 3,9-dihydro-1-(2-propen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3,7-dihydro-purine-2,6-dione is a purine derivative known for its unique chemical structure and properties. This compound is part of the xanthine family, which includes well-known stimulants such as caffeine and theobromine . It is characterized by the presence of an allyl group attached to the nitrogen atom at position 1 of the purine ring.
Preparation Methods
The synthesis of 1-Allyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
1-Allyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, leading to the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the allyl group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution can result in a variety of functionalized purines.
Scientific Research Applications
1-Allyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studies of purine chemistry.
Mechanism of Action
The mechanism of action of 1-Allyl-3,7-dihydro-purine-2,6-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells . This elevation in cAMP can result in various physiological effects, including bronchodilation and increased alertness. Additionally, it may interact with adenosine receptors, contributing to its stimulant properties .
Comparison with Similar Compounds
1-Allyl-3,7-dihydro-purine-2,6-dione is similar to other xanthine derivatives, such as:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theobromine: Found in cocoa and chocolate, theobromine has milder stimulant effects compared to caffeine.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases like asthma.
What sets 1-Allyl-3,7-dihydro-purine-2,6-dione apart is its unique allyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct pharmacological profiles and potential therapeutic applications .
Properties
CAS No. |
146830-80-0 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-prop-2-enyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H8N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h2,4H,1,3H2,(H,9,10)(H,11,14) |
InChI Key |
IPKIKTHDWDXHPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)
